2-Bromo-5-hydroxypyridine

Übersicht

Beschreibung

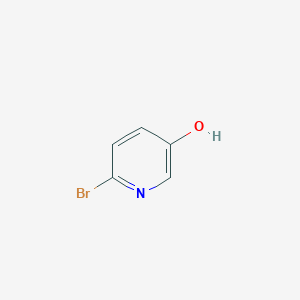

2-Bromo-5-hydroxypyridine is a pyridine derivative with the molecular formula C5H4BrNO. It is a white to almost white crystalline powder that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Wirkmechanismus

Target of Action

It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.

Biochemical Pathways

It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in biological systems

Result of Action

The molecular and cellular effects of this compound are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.

Biochemische Analyse

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxypyridine can be synthesized from 2,5-dibromopyridine through a selective hydrolysis reaction. The reaction involves the use of a base such as sodium hydroxide in an aqueous medium, followed by neutralization and extraction .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 5-hydroxypyridine. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines and alcohols.

Coupling Reactions: It is used in coupling reactions with halo aromatic amines and alcohols to form 2-substituted amino phenyl and hydroxyphenyl pyridines.

Common Reagents and Conditions:

Copper Catalysts: Copper-catalyzed reactions are common, especially for forming C-N bonds with amines.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are also employed for various substitutions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-5-hydroxypyridine is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles, facilitating the creation of diverse derivatives.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes, expanding the range of possible products.

- Coupling Reactions : It can undergo coupling reactions with halo aromatic amines and alcohols, producing substituted pyridines.

Biological Applications

In biological research, this compound serves as a building block for bioactive molecules. Its applications include:

- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of specific enzymes due to its ability to form hydrogen bonds with active sites.

- Pharmaceutical Development : It acts as a precursor for various pharmaceutical compounds that exhibit therapeutic effects, particularly in the development of drugs targeting neurological disorders .

Industrial Applications

In industrial settings, this compound is employed in the production of agrochemicals and materials science. Its role as a synthetic building block makes it valuable in creating herbicides and pesticides that are more effective and environmentally friendly .

Case Study 1: Selective C–N Bond Formation

A study demonstrated the use of this compound in copper-catalyzed selective C–N bond formation. Researchers achieved high yields by changing the reactivity of the carbon–halo bond at C-5, allowing for selective amination at either the C-2 or C-5 position depending on reaction conditions. This method proved economically attractive by eliminating the need for expensive ligands and reducing waste by-products .

| Entry | Ligand (15 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | KCO | Toluene | 92 |

| 2 | None | NaOH | DMF | 84 |

This study highlights the versatility of this compound in facilitating complex organic transformations efficiently.

Case Study 2: Synthesis of Privileged Scaffolds

Another research effort focused on synthesizing privileged scaffolds such as imidazopyridine and pyridopyrimidine using this compound as a starting material. The study illustrated how modifying reaction conditions could lead to high selectivity and yield in producing these biologically relevant compounds .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-hydroxypyridine: Similar in structure but with the bromine and hydroxyl groups at different positions, affecting its reactivity and applications.

2-Bromo-5-methoxypyridine: The methoxy group replaces the hydroxyl group, leading to different chemical properties and uses.

Uniqueness: 2-Bromo-5-hydroxypyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 5-position. This selectivity is crucial for synthesizing specific derivatives used in pharmaceuticals and other applications .

Biologische Aktivität

2-Bromo-5-hydroxypyridine is a heterocyclic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is CHBrNO, and it has garnered attention for its biological activities and applications as an active pharmaceutical intermediate. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Weight : 174 g/mol

- CAS Number : 55717-45-8

- Melting Point : 133°C to 136°C

- Solubility : Slightly soluble in water; soluble in methanol.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures showed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific mechanisms of action often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its efficacy against human fibroblast cells using WST-1 assays, showing promising results with IC values indicating significant cytotoxicity . This suggests potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its therapeutic index.

Selective C–N Bond Formation

A notable application of this compound is in copper-catalyzed C–N bond formation reactions. This method allows for the selective amination at the C-5 position of pyridine derivatives, leading to high yields of the desired products . The selectivity of this reaction is particularly useful in synthesizing complex molecules for pharmaceutical applications.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, one of which involves the reaction of 6-bromopyridin-3-ylboronic acid with dihydrogen peroxide in the presence of acetic acid . The following table summarizes key synthetic routes:

| Route | Starting Material | Reagents | Yield |

|---|---|---|---|

| Route 1 | 6-Bromopyridin-3-ylboronic acid | Dihydrogen peroxide, Acetic acid | 88% |

| Route 2 | 2-Bromopyridine | Hydroxylamine hydrochloride | Variable |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial efficacy of several pyridine derivatives, including this compound, against Candida albicans, revealing moderate activity (IC ~15 µg/ml) .

- Cytotoxicity Assessment : In a comparative analysis of cytotoxic effects on various cancer cell lines, it was found that compounds similar to this compound exhibited IC values in the nanomolar range, indicating significant potential for further development as anticancer agents .

- Synthetic Applications : The compound has been utilized in coupling reactions to synthesize substituted amino phenyl and hydroxyphenyl pyridines, showcasing its utility as an active pharmaceutical intermediate .

Eigenschaften

IUPAC Name |

6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEFNEALEPSHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971087 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-40-3, 55717-45-8 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.